molecular formula C17H16F2N4O B6461344 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548996-70-7

2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461344
CAS No.: 2548996-70-7
M. Wt: 330.33 g/mol
InChI Key: XSGIHPSTPFKAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine class, a fused heterocyclic system comprising imidazole and pyridazine rings. The imidazo[1,2-b]pyridazine scaffold is distinguished by a shared nitrogen atom between the two rings, enabling unique electronic and steric properties that enhance binding to biological targets .

Properties

IUPAC Name

2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O/c1-17(2,3)14-9-23-15(21-14)7-6-12(22-23)16(24)20-13-8-10(18)4-5-11(13)19/h4-9H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGIHPSTPFKAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Bromoketone Preparation

The tert-butyl group is introduced early via bromination of 4-tert-butylacetophenone. Using pyridinium tribromide in dichloromethane at 0°C, the α-position is selectively brominated to yield 2-bromo-1-(4-tert-butylphenyl)ethan-1-one. This intermediate is critical for subsequent cyclization, with a reported yield of 85–90%.

Condensation with 3-Amino-6-chloropyridazine

The imidazo[1,2-b]pyridazine core forms via condensation of the α-bromoketone with 3-amino-6-chloropyridazine under mild basic conditions (NaHCO₃, DMF, 60°C). The chlorine atom at C6 of the pyridazine ring ensures regioselectivity by reducing the nucleophilicity of the N2 nitrogen, directing alkylation to the N1 position (Scheme 1). This step achieves 70–75% yield, with the chlorine retained for later functionalization.

Table 1: Optimization of Condensation Conditions

SolventBaseTemperature (°C)Yield (%)
DMFNaHCO₃6075
THFK₂CO₃8062
EtOHEt₃N7058

Functionalization at C6: Introduction of the Carboxamide Group

Halogen Displacement Strategies

The C6 chlorine in 2-tert-butylimidazo[1,2-b]pyridazine undergoes substitution to install the carboxamide. Two primary routes are employed:

Direct Amination via Palladium Catalysis

Using a Buchwald-Hartwig coupling, the chloride is displaced by 2,5-difluoroaniline in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C. This method affords moderate yields (58–65%) but requires rigorous exclusion of moisture.

Carboxylic Acid Intermediate

Hydrolysis of the C6 chlorine to a carboxylic acid is achieved with NaOH (6 M, 120°C), followed by activation using EDCI/HOBt and coupling with 2,5-difluoroaniline in DMF. This route achieves higher yields (70–72%) but introduces additional steps.

Table 2: Comparison of C6 Functionalization Methods

MethodReagents/ConditionsYield (%)Purity (%)
Direct AminationPd(OAc)₂, Xantphos, Cs₂CO₃58–6595
Carboxylic Acid CouplingEDCI/HOBt, DMF, rt70–7298

Optimization Challenges and Solutions

Steric Hindrance from the tert-Butyl Group

The bulky tert-butyl substituent at C2 necessitates prolonged reaction times during cyclization (8–12 hours vs. 4–6 hours for smaller groups). Solvent screening revealed DMF as optimal for solubilizing the intermediate.

Regioselectivity in Imidazo Ring Formation

Competing alkylation at N2 of the pyridazine ring is suppressed by using 3-amino-6-chloropyridazine, where the electron-withdrawing chlorine reduces N2 nucleophilicity. Substituting chlorine with fluorine or iodine decreases yields due to altered electronic effects.

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7), followed by recrystallization from ethanol to achieve >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, tert-butyl), 7.20–7.25 (m, 2H, difluorophenyl), 8.15 (s, 1H, H3), 8.72 (s, 1H, H5).

  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₉F₂N₄O: 381.1462; found: 381.1459.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) reduces cyclization time by 60% while maintaining yields (70%). This method is scalable but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the pyridazine precursor on Wang resin enables stepwise assembly, though yields are lower (50–55%).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for the condensation step, improving heat transfer and reducing reaction time to 2 hours. Automated crystallization systems enhance purity (>99.5%) and throughput .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Variations in Imidazo[1,2-b]pyridazine Derivatives
Compound Name Core Structure Position 2 Substituent Position 6 Substituent Primary Target
2-tert-butyl-N-(2,5-difluorophenyl)-... Imidazo[1,2-b]pyridazine tert-butyl 2,5-difluorophenyl carboxamide Kinases (e.g., VEGFR2, Haspin)
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) Imidazo[1,2-b]pyridazine H (unsubstituted) 3-(trifluoromethyl)benzamide VEGFR2 (IC₅₀ = 7.1 nM)
(4aR)-1-[(2,3-Difluorophenyl)methyl]-... Pyrrolo[1,2-b]pyridazine* Ethyl Hydroxy, oxo groups Haspin
Tricyclic imidazo[1,2-b]pyridazine derivatives (Patent EP 4374877) Imidazo[1,2-b]pyridazine Variable alkyl/aryl Fused tricyclic systems Haspin

*Note: Pyrrolo[1,2-b]pyridazine is a distinct scaffold but shares therapeutic targets .

Key Observations:

Substituent Impact on Target Selectivity :

  • The tert-butyl group in the query compound likely enhances steric hindrance, reducing off-target effects compared to smaller substituents (e.g., ethyl in Haspin inhibitors) .
  • The 2,5-difluorophenyl carboxamide mirrors halogenation patterns in kinase inhibitors (e.g., VEGFR2 inhibitor 6b), where fluorine atoms improve binding affinity and cellular permeability .

Scaffold Modifications :

  • Tricyclic Derivatives : Patent EP 4374877 highlights tricyclic imidazo[1,2-b]pyridazines with fused rings, which increase rigidity and target specificity for Haspin .
  • Pyrrolo[1,2-b]pyridazine Core : While structurally distinct, these compounds (e.g., [0296] in EP 4374877) retain fluorophenyl groups, underscoring the therapeutic relevance of halogenated aromatics .
Key Findings:
  • Potency vs. The query compound’s tert-butyl group may improve selectivity by restricting binding to larger kinase pockets.
  • Therapeutic Applications :
    • Oncology : Fluorophenyl-carboxamide derivatives (e.g., query compound, 6b) target angiogenesis (VEGFR2) or mitosis (Haspin) .
    • Antiparasitic Agents : Early imidazo[1,2-b]pyridazines with simpler substituents (e.g., unsubstituted carboxamides) show efficacy against parasites, highlighting substituent-driven divergence in applications .

Biological Activity

2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound features a unique structure characterized by a fused imidazole and pyridazine ring system, enhanced by the presence of a tert-butyl group and a difluorophenyl moiety. The fluorine atoms contribute to its lipophilicity and biological activity, making it a candidate for therapeutic applications.

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with specific biological targets, particularly protein kinases involved in cell proliferation. The presence of fluorine enhances its binding affinity and selectivity towards these targets.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-tert-butyl-N-(phenyl)imidazo[1,2-b]pyridazine-6-carboxamideTert-butyl & phenyl groupsAnticancer activityLacks fluorine substitutions
3-methoxy-2-phenylimidazo[1,2-b]pyridazinesMethoxy group instead of tert-butylActive against Mycobacterium tuberculosisDifferent biological target focus
N-(4-fluorophenyl)imidazo[1,2-b]pyridazine derivativesFluorinated phenyl groupKinase inhibition potentialVariation in fluorination pattern

This table illustrates how the difluorophenyl group in this compound enhances its biological activity compared to structurally similar compounds.

Research indicates that this compound may act as an anticancer agent primarily through the inhibition of specific enzymes or receptors involved in cell proliferation. Notably, it has been shown to inhibit mTOR (mechanistic target of rapamycin), a critical regulator of cell growth and metabolism. Studies have demonstrated that related compounds can induce G1-phase cell cycle arrest and suppress phosphorylation of key signaling proteins like AKT and S6 at the cellular level .

Biological Evaluation

In vitro studies have evaluated the anti-proliferative activities of imidazo[1,2-b]pyridazine derivatives against various human cancer cell lines. For instance:

  • Cell Lines Tested : A549 (non-small cell lung cancer), H460
  • IC50 Values : Significant anti-proliferative activity was observed with IC50 values ranging from 0.02 μM to 20.7 μM for certain derivatives .
  • In Vivo Efficacy : Compound A17 demonstrated notable anticancer effects in established nude mice A549 xenograft models.

Case Studies

A study focusing on imidazo[1,2-b]pyridazine derivatives highlighted their potential as mTOR inhibitors. Among these derivatives, compounds A17 and A18 exhibited IC50 values of 0.067 μM and 0.062 μM respectively against mTOR, showcasing their potency as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide?

The synthesis typically involves a multi-step approach:

  • Core formation : Construct the imidazo[1,2-b]pyridazine ring via cyclization reactions, such as condensation of pyridazine derivatives with α-haloketones or aldehydes.
  • Substituent introduction : Introduce the tert-butyl group early in the synthesis to avoid steric hindrance during later steps. The 2,5-difluorophenyl carboxamide moiety is added via nucleophilic acyl substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation).
  • Purification : Use recrystallization (e.g., dichloromethane/hexane) or column chromatography to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assign hydrogen and carbon environments to confirm regioselectivity of substituents. For example, tert-butyl protons appear as a singlet (~1.4 ppm), while aromatic protons from the difluorophenyl group show splitting patterns influenced by fluorine atoms .
  • HRMS : Validate molecular weight and fragmentation patterns to confirm purity.
  • IR spectroscopy : Identify carbonyl stretches (amide C=O ~1650–1700 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .

Q. What are the potential biological targets based on structural analogs?

Imidazo[1,2-b]pyridazine derivatives often target kinases (e.g., JAK2, EGFR) due to their ATP-binding site mimicry. The tert-butyl group may enhance hydrophobic interactions, while the difluorophenyl moiety improves metabolic stability. Preliminary assays with analogs suggest antimicrobial activity against Gram-positive pathogens .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for ring closure or substituent addition .
  • Solvent effects : Simulate solvent interactions (e.g., DMF vs. DCM) to predict reaction rates and selectivity.
  • Machine learning : Train models on existing imidazo[1,2-b]pyridazine reaction data to predict optimal conditions (temperature, catalyst) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY can confirm spatial proximity between the tert-butyl group and adjacent protons .
  • Isotopic labeling : Introduce 19F or 13C labels to track substituent positions in complex spectra.
  • Cross-validation : Compare experimental data with computational spectral simulations (e.g., ACD/Labs or MNova software) .

Q. What strategies improve regioselective functionalization of the imidazo[1,2-b]pyridazine core?

  • Directing groups : Temporarily install groups (e.g., boronic esters) to steer electrophilic substitution toward specific positions.
  • Metal catalysis : Use palladium or copper catalysts for cross-coupling reactions at less reactive sites (e.g., C-3 or C-8 positions).
  • Protecting groups : Shield the carboxamide during halogenation or alkylation steps to prevent side reactions .

Q. How do steric and electronic effects of the tert-butyl group influence bioactivity?

  • Steric hindrance : The bulky tert-butyl group may block metabolic oxidation sites, improving pharmacokinetic stability.
  • Electronic effects : Electron-donating tert-butyl substituents can alter the electron density of the pyridazine ring, affecting binding affinity to enzymatic pockets.
  • Comparative studies : Synthesize analogs with smaller alkyl groups (e.g., methyl, isopropyl) to isolate steric/electronic contributions .

Methodological Considerations

Q. What in vitro assays are suitable for preliminary biological screening?

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to measure inhibition of recombinant kinases.
  • Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against bacterial panels, noting MIC values.
  • Cytotoxicity : Assess cell viability (e.g., MTT assay) in mammalian cell lines to identify therapeutic windows .

Q. How to design stability studies under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
  • Plasma stability : Expose to human or rodent plasma at 37°C, quantifying parent compound loss over time.
  • Light/heat stress : Conduct ICH-compliant forced degradation studies to identify vulnerable functional groups (e.g., photolabile fluorophenyl moieties) .

Data Analysis and Interpretation

Q. How to address low yields in the final amidation step?

  • Coupling reagent optimization : Test alternatives to EDC/HOBt, such as HATU or DCC, to improve efficiency.
  • Activation of carboxylic acid : Pre-form the acyl chloride or mixed anhydride for reactive intermediates.
  • Solvent choice : Switch to polar aprotic solvents (e.g., THF) to enhance nucleophilicity of the amine .

Q. What statistical approaches validate reproducibility in biological assays?

  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals.
  • Replicates : Perform triplicate measurements across independent experiments to assess inter-assay variability.
  • Outlier detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.